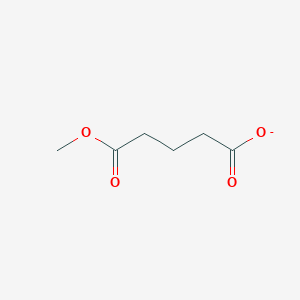

5-Methoxy-5-oxopentanoate

Description

BenchChem offers high-quality 5-Methoxy-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |

InChI Key |

IBMRTYCHDPMBFN-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxy-5-Oxopentanoate: A Comprehensive Technical Guide to Its Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing dicarboxylic acid monoesters for both analytical workflows and active pharmaceutical ingredient (API) synthesis. 5-Methoxy-5-oxopentanoate (CAS 1501-27-5), commonly known as monomethyl glutarate, is a highly versatile building block[1]. Structurally, it is a five-carbon aliphatic chain featuring a methyl ester at one terminus and a free carboxylic acid at the other. This unique desymmetrization allows it to act as a highly specific intermediate in organic synthesis, a structural mimic in pharmacological applications, and an endogenous human metabolite with notable anti-inflammatory properties[2][3].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, biological roles, and analytical isolation protocols.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of 5-methoxy-5-oxopentanoate is critical for predicting its behavior in biphasic extractions and chromatographic separations. The presence of the free carboxylic acid (pKa ~4.62) makes its solubility and partitioning highly pH-dependent[4].

Table 1: Core Physicochemical and Structural Data

| Property | Value / Specification |

| IUPAC Name | 5-methoxy-5-oxopentanoic acid |

| CAS Number | 1501-27-5 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Density | 1.164 - 1.169 g/mL at 25 °C |

| Boiling Point | 150 - 151 °C at 10 mmHg |

| LogP | 0.300 |

| Predicted Water Solubility | 57.6 g/L (Slightly soluble in neutral water) |

Data synthesized from authoritative chemical databases[1][4][5][6][7].

Synthetic Methodologies & Reaction Causality

The primary challenge in synthesizing monomethyl dicarboxylates is preventing over-esterification, which yields the unwanted diester (dimethyl glutarate). Traditional reflux methods using glutaric anhydride and methanol often result in poor selectivity[8].

To achieve near-quantitative yields of the monoester, we must manipulate the reaction kinetics. By utilizing sodium methoxide in an aprotic solvent at sub-zero temperatures, we force a stoichiometric ring-opening of glutaric anhydride. The newly formed carboxylate immediately becomes a sodium salt, precipitating or remaining unreactive, thereby halting any secondary esterification[8][9].

Protocol 1: Low-Temperature Ring-Opening Synthesis

This protocol is designed for high-purity API intermediate manufacturing.

-

Reagent Preparation: Suspend 1.0 molar equivalent of sodium methoxide in anhydrous dichloromethane (or ethylene glycol dimethyl ether) under inert gas[8][9].

-

Thermal Control: Chill the suspension to between 0 °C and -20 °C using a cryo-cooling jacket. Causality: Low temperatures suppress the activation energy required for secondary nucleophilic attacks, preventing diester formation.

-

Anhydride Addition: Dissolve 1.0 molar equivalent of glutaric anhydride in the same anhydrous solvent. Add this dropwise to the methoxide suspension over 30 to 60 minutes to strictly control the exothermic ring-opening[8].

-

Acidification: Once the reaction is complete, add dilute hydrochloric acid (5%) dropwise to adjust the aqueous layer to pH 2.0 - 2.5[9]. Causality: This protonates the sodium 5-methoxy-5-oxopentanoate into its free acid form, driving it into the organic phase.

-

Extraction & Isolation: Allow phase separation. Extract the aqueous layer 2-3 times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product[8][9].

Self-Validating System: Before proceeding to the aqueous workup (Step 4), withdraw a 10 µL aliquot, quench in methanol, and analyze via rapid LC-MS. The system is validated for downstream extraction only if the diester (dimethyl glutarate) peak area is < 2% relative to the monoester. If > 2%, the cooling jacket integrity or addition rate must be immediately recalibrated.

Figure 1: Synthetic workflow for 5-methoxy-5-oxopentanoate emphasizing temperature control.

Biological Role and Pharmacological Applications

Beyond its utility as a synthetic reagent, 5-methoxy-5-oxopentanoate is a recognized human endogenous urinary metabolite[3]. In pharmacological contexts, it exhibits notable anti-inflammatory and antioxidant activities[2].

Because it retains a terminal carboxylic acid, it acts as a structural mimic of endogenous substrates like alpha-ketoglutarate. In drug development, glutarate derivatives and monoesters are frequently explored for their potential to modulate epigenetic targets, such as histone deacetylases (HDACs), and to reduce the release of pro-inflammatory cytokines[4][10]. Furthermore, it is a critical building block in the synthesis of complex therapeutics, including the antineoplastic agent Pemetrexed (where it appears in impurity profiling)[] and various peptide synthesis derivatives like Cbz-Glu-OMe[12].

Figure 2: Biological and pharmacological utility of endogenous 5-methoxy-5-oxopentanoate.

Analytical Workflows: HPLC and LC-MS Isolation

Because 5-methoxy-5-oxopentanoate contains a free carboxylic acid, it will ionize in a neutral aqueous mobile phase. This ionization leads to secondary interactions with the stationary phase, causing severe peak tailing and poor retention on standard reverse-phase columns[5].

To correct this, we must apply the principle of ion suppression. By lowering the pH of the mobile phase at least 1.5 units below the molecule's pKa (4.62), we ensure the analyte remains fully protonated and neutral, yielding sharp, symmetrical peaks.

Table 2: Optimized Chromatographic Method Parameters

| Parameter | Specification / Causality |

| Stationary Phase | Reverse-phase C18 or mixed-mode Newcrom R1 (3 µm for UPLC)[5]. |

| Mobile Phase A | Water + 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV)[5]. |

| Mobile Phase B | Acetonitrile (MeCN)[5]. |

| Target pH | < 3.0 (Critical for suppressing carboxylate ionization). |

| Detection | UV (210 nm) or MS (Negative Electrospray Ionization). |

Protocol 2: Chromatographic Isolation

-

Column Equilibration: Flush the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until the baseline stabilizes.

-

Sample Preparation: Dilute the sample in the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

-

Elution: Run a gradient from 5% B to 60% B over 10 minutes. The monoester will elute later than free glutaric acid but earlier than the fully non-polar dimethyl glutarate.

Self-Validating System: To ensure the method is robust, inject a system suitability standard containing glutaric acid, 5-methoxy-5-oxopentanoate, and dimethyl glutarate. The protocol is validated only if the resolution (Rs) between the monoester and diester is ≥ 2.0. If peak tailing occurs (Asymmetry Factor > 1.5), it indicates insufficient mobile phase acidification, prompting an immediate verification of the formic/phosphoric acid concentration.

References

- ChemicalBook.

- SIELC Technologies. "5-Methoxy-5-oxopentanoic acid." SIELC.

- ECHEMI.

- FooDB. "Showing Compound Monomethyl glutaric acid (FDB022284)." FooDB.

- BOC Sciences. "CAS 1265908-61-9 (Pemetrexed Monomethyl Ester Impurity 1)." BOC Sciences.

- Tebubio. "5-Methoxy-5-oxopentanoic acid - 1 g." Tebubio.

- Google Patents. "CN101333165B - Method for synthesizing monomethyl glutarate.

- Selleck.

- LookChem.

- Google Patents. "CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt.

Sources

- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]

- 2. tebubio.com [tebubio.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. lookchem.com [lookchem.com]

- 5. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. Showing Compound Monomethyl glutaric acid (FDB022284) - FooDB [foodb.ca]

- 8. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]

- 9. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | C14H17NO6 | CID 2733408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monomethyl glutarate CAS 1501-27-5 supplier information

An In-Depth Technical Guide to Monomethyl Glutarate (CAS 1501-27-5) for Researchers and Drug Development Professionals

Introduction

Monomethyl glutarate (CAS 1501-27-5), also known as methyl hydrogen glutarate or 4-(methoxycarbonyl)butyric acid, is a dicarboxylic acid monoester. It serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile reactivity and makes it an attractive starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key suppliers, and a detailed experimental protocol relevant to its application in research and development.

Physicochemical Properties

Monomethyl glutarate is a clear, light yellow liquid under standard conditions.[1] It is slightly soluble in water and possesses a density of approximately 1.169 g/mL at 25 °C.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Monomethyl Glutarate

| Property | Value | Source(s) |

| CAS Number | 1501-27-5 | [1] |

| Molecular Formula | C6H10O4 | [2][3] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 150-151 °C at 10 mmHg | [1][2] |

| Density | 1.169 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.438 | [1] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | Slightly soluble | [1][2] |

| Synonyms | Methyl hydrogen glutarate, 5-Methoxy-5-oxopentanoic acid, Glutaric acid monomethyl ester | [2][3] |

Synthesis of Monomethyl Glutarate: Methodologies and Mechanistic Insights

Several synthetic routes to monomethyl glutarate have been reported, primarily involving the reaction of glutaric anhydride or glutaric acid derivatives with methanol. The choice of method often depends on the desired purity, yield, and scalability of the process.

From Dimethyl Glutarate via Partial Hydrolysis

One common laboratory-scale synthesis involves the partial hydrolysis of dimethyl glutarate using a stoichiometric amount of a base, such as potassium hydroxide, in methanol. This is followed by acidification to yield the desired monomethyl glutarate.[1]

-

Mechanism: The hydroxide ion preferentially attacks one of the ester carbonyls of dimethyl glutarate. The reaction is kinetically controlled to favor the mono-hydrolysis product. Subsequent acidification protonates the resulting carboxylate salt.

-

Advantages: This method is straightforward and utilizes readily available starting materials.

-

Disadvantages: The reaction can be challenging to control, often leading to a mixture of the desired product, unreacted starting material, and the fully hydrolyzed glutaric acid. This necessitates careful purification, typically by column chromatography, which can be tedious and may result in lower isolated yields.[1]

From Glutaric Anhydride and Methanol

A more direct and often higher-yielding approach is the ring-opening of glutaric anhydride with methanol. This reaction can be performed under various conditions, including refluxing in the presence of a solvent like chloroform or using a catalyst.[4]

-

Mechanism: The nucleophilic attack of methanol on one of the carbonyl carbons of the glutaric anhydride leads to the opening of the cyclic anhydride ring, directly forming the monomethyl ester.

-

Advantages: This method can be highly selective for the monoester, minimizing the formation of the diester byproduct. Some protocols report near-quantitative yields.[4]

-

Disadvantages: The reaction conditions, such as temperature and the presence of catalysts (e.g., sodium methoxide or diisopropylethylamine), need to be carefully optimized to prevent the formation of dimethyl glutarate.[4] A patent describes a high-yield method involving the reaction of glutaric anhydride with sodium methoxide at low temperatures, which reportedly avoids the formation of the diester byproduct.[4]

The following diagram illustrates a generalized workflow for the synthesis of monomethyl glutarate from glutaric anhydride.

Caption: Workflow for the Synthesis of Monomethyl Glutarate from Glutaric Anhydride.

Applications in Drug Development and Organic Synthesis

Monomethyl glutarate is a versatile building block due to its orthogonal functional groups. The carboxylic acid can be readily converted into amides, acid chlorides, or other esters, while the methyl ester can be hydrolyzed or reduced. This allows for sequential and selective modifications, which is highly valuable in multi-step organic synthesis.

In the pharmaceutical industry, it is utilized as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its linear five-carbon chain provides a useful scaffold for the construction of more complex molecular architectures. While specific drug names are often proprietary, its application as a starting material in the synthesis of cardiovascular agents has been noted.[3] It is also used in the synthesis of agrochemicals, such as pesticides and fertilizers, and in the dyestuff industry.[2]

Supplier Information

A variety of chemical suppliers offer monomethyl glutarate, typically with purities ranging from 95% to over 99%. The choice of supplier may depend on the required purity, quantity, and lead time. Table 2 provides a comparative overview of some of the available suppliers.

Table 2: Selected Suppliers of Monomethyl Glutarate (CAS 1501-27-5)

| Supplier | Purity | Notes | Country/Region |

| Sigma-Aldrich | 95% | Offers various quantities for research and development. | Global |

| TCI Chemicals | >97.0% (GC) | Provides detailed product specifications. | Global[5] |

| Alfa Aesar | 95% | Part of Thermo Fisher Scientific, a major lab supplier. | Global[6] |

| Conier Chem&Pharma Limited | Not specified | Trader with a focus on various chemical products. | China[3] |

| Capot Chemical Co., Ltd. | ≥ 98% | Offers a range of package sizes. | China[5] |

| Energy Chemical | 98% | Supplies various package sizes for research. | China[6] |

| J & K SCIENTIFIC LTD. | 95% | Offers a wide catalog of chemical products. | Global[6] |

Experimental Protocol: Synthesis of Monomethyl Glutarate from Glutaric Anhydride

The following protocol is adapted from a patented high-yield synthesis method and is intended for research and development purposes.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

Sodium methoxide (10g)

-

Anhydrous dichloromethane (150g total)

-

Glutaric anhydride (10g)

-

10% Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

500 mL round-bottom flasks (2)

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Reagents:

-

In a 500 mL flask equipped with a stirrer, suspend 10g of sodium methoxide in 100g of anhydrous dichloromethane. Cool the suspension to -20 °C in a suitable cooling bath.

-

In a separate 500 mL flask, dissolve 10g of glutaric anhydride in 50g of anhydrous dichloromethane with stirring. Cool this solution to -20 °C.

-

-

Reaction:

-

Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 30 minutes using a dropping funnel, while maintaining the reaction temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 30 minutes.

-

-

Workup and Purification:

-

Slowly add 10% aqueous hydrochloric acid to the reaction mixture with vigorous stirring until the pH of the aqueous layer is between 2.0 and 2.5.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer twice with 50g portions of dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, monomethyl glutarate. This method has been reported to produce high purity (99.7%) and high yield (97.3%) product.[4]

-

Conclusion

Monomethyl glutarate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its synthesis is well-established, with methods available to suit various scales and purity requirements. The choice of a reliable supplier is crucial for obtaining high-quality material for research and development activities. This guide has provided a comprehensive overview of the key technical aspects of monomethyl glutarate to support researchers, scientists, and drug development professionals in their work.

References

- Google Patents. (2011). CN101333165B - Method for synthesizing monomethyl glutarate.

-

Sinofi. (2025, May 8). Buy Bulk – L-Monomenthyl Glutarate | Manufacturer-Supplier. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1501-27-5,METHYL HYDROGEN GLUTARATE. Retrieved from [Link]

Sources

- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. MONO-METHYL GLUTARATE suppliers & manufacturers in China [m.chemicalbook.com]

Glutaric acid monomethyl ester vs dimethyl glutarate differences

Title: The Asymmetric Advantage: A Technical Comparative of Glutaric Acid Monomethyl Ester (MGA) and Dimethyl Glutarate (DMG)

Executive Summary: Symmetry vs. Precision

In the landscape of dicarboxylic acid derivatives, Dimethyl Glutarate (DMG) and Glutaric Acid Monomethyl Ester (MGA) represent two distinct chemical philosophies: bulk utility versus precision functionalization.

While DMG (CAS 1119-40-0) serves as a symmetric, non-polar solvent and plasticizer, MGA (CAS 1501-27-5) acts as a critical "desymmetrization" tool.[1] For the drug development scientist, MGA is the superior building block, offering a pre-installed "half-ester" that enables the synthesis of heterobifunctional linkers without the statistical mixtures inherent in hydrolyzing diesters.

This guide analyzes the physicochemical divergence, metabolic fate, and synthetic protocols for these two C5-backbone species.[1]

Physicochemical & Structural Divergence

The core difference lies in polarity and reactivity. DMG is a neutral diester; MGA is an acidic monoester.[1] This fundamental difference dictates their solubility, workup procedures, and application scope.[1]

Table 1: Comparative Physicochemical Profile

| Feature | Dimethyl Glutarate (DMG) | Glutaric Acid Monomethyl Ester (MGA) |

| CAS Number | 1119-40-0 | 1501-27-5 |

| Formula | ||

| MW ( g/mol ) | 160.17 | 146.14 |

| Structure | Symmetric (Diester) | Asymmetric (Acid-Ester) |

| Boiling Point | 210–215 °C | 150 °C (at reduced pressure, ~10 mmHg) |

| pKa | N/A (Neutral) | ~4.4 (Carboxylic Acid) |

| Solubility | Soluble in organics; Low water solubility (53 g/L) | Amphiphilic; Soluble in water & polar organics |

| Reactivity | Transesterification, Hydrolysis, Reduction | Coupling (EDC/NHS), Salt Formation |

| Workup Class | Organic extraction (Neutral) | Acid/Base extraction (pH dependent) |

Scientist’s Note: Do not underestimate the acidity of MGA. When extracting MGA from a reaction mixture, maintaining a pH < 3 is critical to keep the carboxylic acid protonated and in the organic phase. At neutral pH, it partitions into the aqueous phase as the glutarate salt.

Synthetic Utility: The Case for Desymmetrization

DMG: The Bulk Solvent & Intermediate

DMG is primarily used in the "Dibasic Ester" (DBE) solvent family. In synthesis, it is a precursor for:

MGA: The Linker Specialist

MGA is the "Janus" molecule of glutaric derivatives—one side is protected (methyl ester), the other is reactive (carboxylic acid). This makes it indispensable for Antibody-Drug Conjugates (ADCs) and Prodrugs .[1]

-

Prodrug Spacers: MGA is used to install a glutarate spacer on a hydroxyl-bearing drug (e.g., Paclitaxel).[1] The free acid of MGA is coupled to the drug (using DCC/DMAP), leaving the methyl ester exposed. This ester is then hydrolyzed in vivo or chemically to release the free acid tail, which improves solubility before final cleavage.

-

Heterobifunctional Linkers: MGA allows the sequential addition of two different amines, creating asymmetric diamides.

Figure 1: The Desymmetrization Workflow (DOT Visualization)

Metabolic Fate & Toxicology[1][2][3]

Understanding the biological stability of these esters is crucial for prodrug design. Both compounds are substrates for Carboxylesterases (CES1 and CES2) , which are abundant in the liver and intestine.[2]

-

DMG Metabolism: DMG is a "masked" di-acid.[1] It undergoes a two-step hydrolysis.[1]

-

MGA Metabolism: MGA is the intermediate metabolite of DMG. It is more polar than DMG and hydrolyzes faster in plasma due to the free acid group facilitating enzyme docking or spontaneous hydrolysis in high pH environments.

Toxicological Insight: The toxicity of DMG is generally low, but it is linked to the accumulation of glutaric acid, which can induce local acidosis. MGA, being an acid itself, is a direct irritant to mucous membranes compared to the neutral DMG.

Figure 2: Metabolic Hydrolysis Pathway (DOT Visualization)

Experimental Protocols

Protocol A: Selective Synthesis of MGA (High Purity)

Avoid acid-catalyzed esterification of glutaric acid, as it yields a statistical mixture of di-ester, mono-ester, and unreacted acid.[1]

Reagents: Glutaric Anhydride (1.0 eq), Methanol (anhydrous, 1.5 eq), DMAP (cat.[1] 0.05 eq), Toluene (Solvent).[1]

-

Dissolution: Dissolve Glutaric Anhydride in Toluene under

. -

Addition: Add Methanol and DMAP.

-

Reflux: Heat to 60°C for 4–6 hours. The ring opening is thermodynamically favored.

-

Workup (Critical):

-

Evaporate solvent.[1]

-

Dissolve residue in saturated

(converts MGA to salt; extracts unreacted anhydride/diester into organic wash).[1] -

Wash aqueous layer with Ethyl Acetate (removes impurities).[1]

-

Acidify aqueous layer to pH 2.0 with HCl.[1]

-

Extract MGA into Ethyl Acetate.[1]

-

Dry (

) and concentrate.[1] -

Yield: >95% Mono-ester.[1]

-

Protocol B: Analytical Differentiation (GC-MS)

MGA and DMG behave differently on GC columns due to the free acid on MGA (tailing).[1]

References

-

Synthesis of Monomethyl Glutarate: Organic Syntheses, Coll. Vol. 4, p. 635 (1963); Vol. 39, p. 41 (1959).[1] [1]

-

Physicochemical Properties (DMG): PubChem Compound Summary for CID 14264, Dimethyl glutarate.[1] [1]

-

Metabolism by Carboxylesterases: Hatfield, M. J., et al. (2016).[1][2] "Human Carboxylesterase 1 and 2: Substrate Specificity, Inhibitor Selectivity, and Polymorphisms." Journal of Clinical Pharmacology.

-

Glutarate Linkers in ADCs: Pillow, T. H., et al. (2014).[1] "Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity." (Context: Use of glutaric acid spacers in linker chemistry). ChemMedChem. [1]

-

Safety Profile (DBE Solvents): ECHA Registration Dossier for Dimethyl Glutarate.[1] [1]

Sources

Endogenous urinary metabolite monomethyl glutarate function

Title: Unveiling Monomethyl Glutarate (MMG): Endogenous Functions, Pathophysiological Roles, and Analytical Methodologies

Executive Overview

Historically categorized as a transient intermediate in the metabolism of exogenous industrial solvents, Monomethyl Glutarate (MMG) —the monomethyl ester of glutaric acid—has recently been reclassified as a critical endogenous urinary and plasma metabolite. Emerging multi-omics data reveal that MMG is a bioactive signaling molecule deeply intertwined with microbiome-host interactions, mitochondrial energy metabolism, and cellular toxicity. For drug development professionals and analytical scientists, accurately quantifying MMG and understanding its mechanistic pathways offers novel avenues for prognostic biomarker development and microbiome-targeted therapeutics.

Pathophysiological Mechanisms & Clinical Significance

The Skin-Microbiome Axis: MMG in Atopic Dermatitis

The human skin microbiome plays a pivotal role in maintaining the epidermal barrier. Recent investigations into Atopic Dermatitis (AD) have uncovered a stark metabolic divergence between healthy and dysbiotic strains of the skin commensal Roseomonas mucosa. While strains isolated from healthy individuals secrete epidermal function-enhancing lipids (e.g., phosphatidylcholine), strains from AD patients exhibit aberrant metabolism, secreting high levels of inflammatory metabolites, predominantly MMG and histidinal (1[1]).

-

Causality: The localized accumulation of MMG alters the lipid-to-acid ratio of the stratum corneum. When acting synergistically with histidinal (a histamine precursor), MMG exacerbates epidermal barrier dysfunction and drives chronic localized inflammation.

Systemic Energy Disruption: Prognostic Biomarker in COPD

Beyond localized tissue microenvironments, circulating MMG serves as a high-fidelity indicator of systemic metabolic collapse. In clinically stable Chronic Obstructive Pulmonary Disease (COPD) patients, elevated baseline plasma levels of MMG have been identified as a highly accurate predictive biomarker for 7-year mortality (2[2]).

-

Causality: MMG accumulation in this cohort is directly linked to severe disruptions in mitochondrial function and energy metabolism (3[3]). Impaired cellular respiration leads to the incomplete oxidation of fatty acids and amino acids, causing a bottleneck that forces the accumulation of intermediate dicarboxylic acids and their monoesters in plasma and urine.

Carboxylesterase-Mediated Cytotoxicity

MMG is also the primary toxic effector following exposure to dibasic esters (DBE), a common solvent class. In nasal explant models, dimethyl glutarate is rapidly hydrolyzed into MMG by local carboxylesterases, leading to a massive release of acid phosphatase—a biochemical hallmark of cytotoxicity (4[4]).

-

Causality: The enzymatic conversion of neutral diesters into acidic monoesters (MMG) induces rapid intracellular acidification. This pH drop destabilizes lysosomal membranes, triggering acid phosphatase release and subsequent cellular necrosis. Pretreatment with carboxylesterase inhibitors (e.g., BNPP) completely abolishes this cytotoxicity by preventing MMG formation.

Pathophysiological origins and downstream cellular impacts of Monomethyl Glutarate.

Advanced Analytical Workflows for MMG Quantitation

The absolute quantitation of MMG in complex biological matrices (urine/plasma) presents significant analytical bottlenecks. As a highly polar, low-molecular-weight organic acid, MMG suffers from poor retention on standard reversed-phase (C18) columns and severe isobaric interference from structural isomers like 2-methylglutarate.

To circumvent these limitations, state-of-the-art methodologies employ an Isobaric 4-Plex Tagging strategy coupled with Capillary LC-MS/MS (5[5]). By utilizing a 15N-cholamine tag, a permanent positive charge is introduced to the metabolite, exponentially increasing electrospray ionization (ESI) sensitivity and allowing baseline chromatographic resolution of isomers.

Quantitative Data Summary

| Parameter / Metric | Data Point | Analytical & Clinical Significance |

| Chemical Identity | C6H10O4 (146.14 g/mol ) | Low-mass dicarboxylic monoester; requires cholamine derivatization for optimal MS detection. |

| Chromatographic Retention | 10.8 min | Singly tagged MMG elutes later than double-tagged 2-methylglutarate (7.5 min) due to PFPeA ion-pairing. |

| Mass Spectrometry (m/z) | 251 m/z (Tagged Precursor) | Allows absolute mass differentiation from double-tagged structural isomers (178 m/z). |

| Microbiome Dysbiosis Profile | Elevated in AD strains | Shifts stratum corneum microenvironment, promoting localized inflammation. |

| COPD Mortality Prediction | Elevated in deceased cohort | Reflects severe disruption in systemic mitochondrial energy production pathways. |

Step-by-Step Self-Validating Protocol: Absolute Quantitation via LC-MS/MS

The following protocol details the causality behind each chemical intervention, ensuring a robust, self-validating system for MMG quantitation.

Step 1: Analyte Extraction and Reconstitution

-

Action: Lyophilize biological urine or plasma samples to complete dryness. Reconstitute the pellet in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The subsequent coupling reaction is highly sensitive to hydrolysis. DMF provides an anhydrous, aprotic environment essential for stabilizing the reactive O-acylisourea intermediate formed during tagging.

Step 2: Isobaric 4-Plex Tagging

-

Action: Aliquot samples into reaction vials containing isobaric tags (D0, D4, D6) and analytical standards into a D2 vial. Initiate coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Causality: 15N-cholamine tagging introduces a permanent positive charge to the carboxylic acid moiety. This overcomes the poor ionization efficiency of native MMG in positive-ion mode. The 4-plex isobaric design allows simultaneous multiplexing of biological samples and internal standards, eliminating run-to-run technical variance.

Step 3: Excess Tag Scavenging (Validation Checkpoint)

-

Action: Introduce hexadecyl chloroformate to the reaction mixture post-coupling, followed by liquid-liquid extraction.

-

Causality: Unreacted cholamine tags cause severe ion suppression and column overloading. Hexadecyl chloroformate reacts specifically with primary amines on the excess tag, creating a highly hydrophobic derivative that partitions into the organic phase and is easily discarded.

-

Self-Validation: Monitor the m/z 123.2 channel during preliminary MS scans. The absence of this peak confirms >99% scavenging efficiency, validating the sample batch for quantitative analysis.

Step 4: Capillary RPLC Separation

-

Action: Inject the scavenged aqueous phase onto a Capillary C18 column. Utilize perfluoropentanoic acid (PFPeA) at 30 mM as a mobile phase modifier.

-

Causality: Highly polar tagged acids exhibit poor retention on C18. PFPeA acts as a volatile ion-pairing agent, dramatically increasing the retention of double-tagged acids. This specifically enables the baseline resolution of singly-tagged MMG (m/z 251, RT 10.8 min) from its structural isomer, double-tagged 2-methylglutarate (m/z 178, RT 7.5 min) (5[5]).

Step 5: Tandem MS/MS Detection

-

Action: Trigger MS2 fragmentation based on precursor detection.

-

Causality: The collision-induced dissociation (CID) of the tagged metabolite forces a neutral loss cyclization of the tag. This produces reporter ions that are strictly dependent on the tagged metabolite's mass, ensuring high-confidence identification free from matrix noise.

Self-validating analytical workflow for the absolute quantitation of MMG via LC-MS/MS.

References

- Advances in Microbiome‐Based Therapeutics for Dermatological Disorders: Current Insights and Future Directions. doi.org.

- Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS. acs.org.

- Metabolomic Signatures Predict Seven-Year Mortality in Clinically Stable COPD P

- Application of a hybrid CFD-PBPK nasal dosimetry model in an inhalation risk assessment: An example with acrylic acid.

- Metabolomic Signatures Predict Seven-Year Mortality in Clinically Stable COPD P

Sources

Technical Monograph: 5-Methoxy-5-oxopentanoic Acid (Monomethyl Glutarate)

Executive Summary

5-Methoxy-5-oxopentanoic acid (CAS: 1501-27-5), widely recognized as Monomethyl Glutarate , represents a critical bifunctional building block in organic synthesis and medicinal chemistry. As a hemiester of glutaric acid, it possesses two distinct reactive termini: a carboxylic acid and a methyl ester. This desymmetrized structure allows for orthogonal protection and deprotection strategies, making it indispensable in the synthesis of peptidomimetics, PROTAC linkers, and prodrug moieties.

This guide provides a rigorous technical analysis of the compound's nomenclature, synthesis, and application logic, designed for researchers requiring high-fidelity data for experimental design.

Nomenclature & Chemical Identity

The IUPAC name "5-Methoxy-5-oxopentanoic acid" is systematically derived but less commonly used in bench chemistry than its trivial synonyms. Understanding the nomenclature logic is vital for database searching and regulatory documentation.

IUPAC Name Breakdown

-

Parent Chain: Pentanoic acid (5-carbon chain terminating in -COOH).

-

Substituents:

-

Position 5: An "oxo" group (=O) and a "methoxy" group (-OCH3).

-

Combined, the C5 carbon with =O and -OCH3 constitutes a methyl ester .

-

-

Systematic Interpretation: The name treats the molecule as a pentanoic acid derivative where the terminal carbon (C5) is modified into an ester, rather than naming it as a derivative of the dicarboxylic acid (pentanedioic acid).

Synonyms and Identifiers

| Category | Identifier / Name |

| Common Name | Monomethyl glutarate; Methyl hydrogen glutarate |

| Systematic Name | 5-Methoxy-5-oxopentanoic acid |

| Alternative IUPAC | 4-(Methoxycarbonyl)butanoic acid |

| CAS Registry Number | 1501-27-5 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| SMILES | COC(=O)CCCC(O)=O |

Physicochemical Profile

-

Appearance: Colorless to pale yellow viscous liquid.

-

Density: ~1.16 g/cm³ at 25°C.

-

Solubility: Miscible with organic solvents (DCM, EtOAc, MeOH); soluble in water (due to the free acid).

-

pKa: ~4.5 (carboxylic acid moiety).

Synthesis & Production Strategies

The synthesis of 5-Methoxy-5-oxopentanoic acid focuses on desymmetrization . Starting from symmetric glutaric acid derivatives, the goal is to differentiate the two carbonyl carbons.

Route A: Desymmetrization of Glutaric Anhydride (Gold Standard)

The most atom-economical and selective route involves the nucleophilic ring-opening of glutaric anhydride with methanol. This reaction is generally quantitative and avoids the statistical mixture of products seen in diester hydrolysis.

-

Mechanism: Methanol acts as a nucleophile, attacking one carbonyl of the anhydride. The ring opens to release the free carboxylic acid and the methyl ester simultaneously.

-

Advantages: High yield (>90%), no water byproduct, simple workup.

Route B: Partial Hydrolysis of Dimethyl Glutarate

Industrially, partial hydrolysis of dimethyl glutarate using one equivalent of base (e.g., KOH or NaOH) is utilized.

-

Disadvantage: This follows statistical kinetics, resulting in a mixture of unreacted diester, desired monoester, and diacid, requiring difficult chromatographic separation.

Visualization of Synthesis Pathways

Figure 1: Comparison of synthetic routes. Route A (Anhydride opening) is preferred for laboratory scale due to high selectivity.

Detailed Experimental Protocol

Protocol Title: Selective Synthesis of Monomethyl Glutarate via Anhydride Methanolysis

Objective: To synthesize high-purity 5-methoxy-5-oxopentanoic acid from glutaric anhydride without chromatographic purification.

Reagents & Equipment

-

Starting Material: Glutaric Anhydride (CAS 108-55-4), 11.4 g (100 mmol).

-

Reagent: Methanol (anhydrous), 20 mL (excess).

-

Catalyst: 4-Dimethylaminopyridine (DMAP), 0.1 equiv (optional, accelerates rate).

-

Solvent: Dichloromethane (DCM) or Toluene (optional, reaction can be run neat).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.

-

Dissolution: Add Glutaric Anhydride (11.4 g, 100 mmol) to the flask.

-

Note: If running neat (solvent-free), proceed to step 3. If using solvent, dissolve in 50 mL anhydrous DCM.

-

-

Reaction: Add anhydrous Methanol (4.05 g, 126 mmol, ~1.25 equiv) dropwise over 10 minutes.

-

Observation: The reaction is slightly exothermic.

-

Catalysis: If reaction speed is slow, add DMAP (122 mg, 1 mmol).

-

-

Reflux: Heat the mixture to reflux (approx. 65°C if neat/MeOH, or 40°C for DCM) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Stain with Bromocresol Green (acid sensitive). The anhydride spot will disappear, and a lower Rf spot (acid) will appear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess methanol.

-

Purification (if necessary): Dissolve residue in Et2O (100 mL) and wash with water (2 x 20 mL) to remove traces of glutaric acid.

-

Extract the organic layer with sat. NaHCO3 (3 x 30 mL). The product moves to the aqueous phase as the carboxylate salt.

-

Wash the aqueous layer with Et2O (to remove any diester impurity).

-

Acidify the aqueous layer carefully with 1N HCl to pH ~2.

-

Extract back into Et2O or DCM (3 x 50 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect 13.0–14.0 g (89–96%) of a clear, viscous oil.

Applications in Drug Development[6][7]

The utility of 5-Methoxy-5-oxopentanoic acid lies in its bifunctionality . It serves as a precise "spacer" or "linker" that can be elongated from either end using different chemistries.

Linker Chemistry & PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for ternary complex formation.

-

Function: The 5-carbon chain provides a flexible aliphatic spacer.

-

Strategy:

-

Amide Coupling: The free acid is activated (EDC/NHS or HATU) and coupled to an amine-bearing ligand (e.g., a cereblon binder).

-

Ester Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to reveal the second acid.

-

Second Coupling: The newly revealed acid is coupled to the protein-of-interest ligand.

-

Prodrug Design

This molecule is used to synthesize "soft drugs" or prodrugs where a polar drug is masked to improve membrane permeability.

-

Mechanism: The drug is conjugated to the acid end. The methyl ester remains intact to increase lipophilicity. Once inside the cell, esterases hydrolyze the methyl ester, and the resulting free glutarate linker may spontaneously decompose or be cleaved enzymatically.

Metabolic Pathway Visualization

5-Methoxy-5-oxopentanoic acid is also an endogenous metabolite, related to the catabolism of lysine and tryptophan.

Figure 2: Simplified metabolic context. The compound is detectable in urine as a minor metabolite of glutaric acid pathways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73917, Monomethyl glutarate. Retrieved from [Link]

-

Bach, R. D., et al. (1985). Mechanism of the reaction of glutaric anhydride with methanol. Journal of the American Chemical Society.[1] (Provides mechanistic basis for anhydride opening).

Sources

Methyl Hydrogen Glutarate: A Technical Guide on Physical Properties and Synthetic Workflows

As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a checklist of parameters, but as a predictive framework for synthetic behavior. Methyl hydrogen glutarate (also known as monomethyl glutarate, CAS: 1501-27-5) is a prime example of how subtle structural modifications fundamentally alter physical properties, thereby dictating its utility in pharmaceutical development.

This whitepaper synthesizes the physical property profile of methyl hydrogen glutarate, explains the mechanistic causality behind these properties, and provides self-validating protocols for its application in advanced drug discovery.

Structural Causality and Phase Behavior

Methyl hydrogen glutarate is a dicarboxylic acid monoester. The parent compound, glutaric acid, is a crystalline solid at room temperature (Melting Point ~95–98 °C). This solid state is driven by strong, symmetric intermolecular hydrogen bonding that forms an extended, rigid crystal lattice.

By esterifying exactly one of the carboxylic acid groups with a methyl moiety, we intentionally break this symmetry. The methyl ester group acts as a hydrogen bond acceptor but lacks the proton necessary to act as a donor. This disruption prevents the formation of the extensive hydrogen-bonded network seen in the parent di-acid, drastically lowering the melting point and rendering methyl hydrogen glutarate a clear, light yellow liquid at room temperature 1[1].

However, because one free carboxylic acid group remains, the molecule can still undergo dimerization. This localized hydrogen bonding is responsible for its relatively high boiling point (150–151 °C at a reduced pressure of 10 mmHg)2[2]. Understanding this structural dichotomy—a liquid state combined with high thermal stability—is critical when designing scalable liquid-handling workflows in pilot plants.

Quantitative Physical Parameters

The following table summarizes the field-verified physical properties of methyl hydrogen glutarate. These parameters are essential for calibrating analytical equipment and calculating reaction stoichiometry.

| Property | Value | Causality / Condition | Reference |

| Molecular Weight | 146.14 g/mol | Standard atomic weights | 3[3] |

| Physical State | Liquid | Asymmetric H-bond disruption | 1[1] |

| Density | 1.169 g/mL | Measured at 25 °C | 2[2] |

| Boiling Point | 150–151 °C | Measured at 10 mmHg | 2[2] |

| Refractive Index ( | 1.438 | Measured at 20 °C | 2[2] |

| Flash Point | 110 °C | Closed cup | 2[2] |

| XLogP3 | 0.3 | Amphiphilic partitioning | 3[3] |

Applications in Advanced Therapeutics

The physical properties of methyl hydrogen glutarate—specifically its liquid state, organic solubility, and bifunctional reactivity—make it a highly versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

HDAC Inhibitor Development: In the pursuit of novel anticancer agents, researchers have utilized monomethyl glutarate as a foundational scaffold. For instance, it has been employed in the synthesis of SCA-SAHA hybrids, which are designed to target Histone Deacetylase (HDAC) enzymes 4[4]. The liquid nature of the reagent allows for precise volumetric dispensing during the rapid generation of analogue libraries.

MEP Pathway Anti-Infectives: Furthermore, the molecule has been critical in developing inhibitors for the 2C-Methyl-D-erythritol 4-phosphate (MEP) pathway. By converting the free carboxylic acid of monomethyl glutarate into various isosteres (such as hydroxamic acids), scientists have successfully synthesized potent anti-infective agents targeting enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC) 5[5].

Fig 1. Synthetic divergence of monomethyl glutarate in targeted drug development pathways.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. Below are two core methodologies tailored to the physical properties of methyl hydrogen glutarate.

Protocol A: Orthogonal Physical Qualification

Rationale: Relying solely on GC-FID for purity can mask the presence of non-volatile oligomeric anhydrides or unreacted di-acids. By coupling GC-FID with density and refractometry, we create an orthogonal validation matrix.

-

Volumetric Sampling: Because the substance is a liquid, use positive displacement pipetting to transfer 5.0 mL of the sample. Causality: Positive displacement negates the viscosity-induced errors common with air-displacement pipettes.

-

Refractometry: Deposit 2 drops onto an Abbe refractometer prism calibrated to 20 °C. Record the

. -

Pycnometry: Fill a calibrated 10 mL pycnometer at exactly 25 °C and weigh on an analytical balance to determine density.

-

Validation Checkpoint:

-

System self-validation: The target density is 1.169 g/mL. If the density is > 1.175 g/mL, it indicates glutaric acid contamination (which increases density and viscosity). If the density is < 1.160 g/mL, suspect dimethyl glutarate over-esterification. Do not proceed to synthesis unless

is exactly 1.438 ± 0.002.

-

Fig 2. Multiplexed physical validation workflow for monomethyl glutarate batch qualification.

Protocol B: Chemoselective Amidation for API Synthesis

Rationale: The XLogP3 of 0.3 indicates high organic solubility but non-negligible aqueous partitioning. We select EDCI/HOBt for activation because the resulting urea byproduct is strictly water-soluble, allowing phase-separation purification without the need for immediate column chromatography.

-

Activation: Dissolve 1.0 eq of methyl hydrogen glutarate in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0 °C. Causality: Cooling to 0 °C prevents the thermal degradation of the active ester intermediate.

-

Nucleophilic Addition: Slowly add 1.1 eq of the target amine and 2.0 eq of DIPEA. Allow to warm to room temperature.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). Because monomethyl glutarate lacks a strong chromophore, it is UV-inactive. Self-validation: You must use a Bromocresol Green stain; the disappearance of the yellow acidic spot confirms complete activation and consumption of the starting material.

References

- PubChem: Monomethyl glutarate | C6H10O4 | CID 73917.

- J&K Scientific: Methyl hydrogen glutar

- TCI Chemicals: SAFETY DATA SHEET - Monomethyl Glutar

- RSC Publishing: Progress in the discovery and development of anticancer agents

- ACS Publications: Development of Inhibitors of the 2C-Methyl-d-erythritol 4-Phosphate (MEP) Pathway Enzymes as Potential Anti-Infective Agents.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Monomethyl glutarate solubility in organic solvents vs water

An In-Depth Technical Guide to the Solubility of Monomethyl Glutarate in Organic Solvents and Water

Introduction

Monomethyl glutarate (MMG), the monomethyl ester of glutaric acid, is a bifunctional molecule of significant interest in organic synthesis, serving as a crucial intermediate and building block in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its molecular architecture, featuring both a terminal carboxylic acid and a methyl ester, imparts a unique physicochemical profile that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of MMG's solubility is not merely academic; it is a cornerstone for reaction design, process optimization, purification strategies, and formulation development.

This guide provides a deep dive into the solubility characteristics of monomethyl glutarate. We will move beyond simple descriptors to explore the underlying intermolecular forces that govern its solubility in aqueous and organic media. This document is structured not as a rigid template, but as a logical exploration, beginning with the molecule's fundamental properties, examining the theoretical basis of its interactions, and culminating in a practical, field-proven protocol for empirical solubility determination.

Core Physicochemical Properties of Monomethyl Glutarate

A molecule's solubility is fundamentally an expression of its intrinsic properties. The dual functionality of MMG is the primary determinant of its behavior. The carboxylic acid group offers a site for hydrogen bonding (both as a donor and acceptor) and acid-base chemistry, while the methyl ester provides a polar site that can only accept hydrogen bonds. The three-carbon aliphatic chain [(CH₂)₃] contributes a nonpolar character. These features are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1501-27-5 | [1][3] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.169 g/mL at 25 °C | [1] |

| Boiling Point | 150-151 °C @ 10 mmHg | [1] |

| pKa (Predicted) | 4.62 ± 0.10 | [1][2] |

| Refractive Index | n20/D 1.438 | [1] |

| SMILES | COC(=O)CCCC(=O)O | [1] |

The predicted pKa of ~4.62 is particularly noteworthy.[1][2] It suggests that in aqueous solutions with a pH above ~4.6, MMG will be significantly deprotonated to its carboxylate form, a transformation that dramatically increases polarity and, consequently, aqueous solubility. This pH-dependent behavior is a critical consideration for any process involving aqueous extraction or formulation.

Theoretical Framework: Intermolecular Forces in Action

The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific intermolecular forces at play between the solute (MMG) and the solvent. MMG's solubility is a direct result of the energetic balance between breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

The primary forces governing these interactions are:

-

Hydrogen Bonding: The strongest of these non-covalent forces. MMG's carboxylic acid (-COOH) group is a potent hydrogen bond donor and acceptor, while the ester carbonyl (C=O) is an acceptor.

-

Dipole-Dipole Interactions: Occur between polar molecules. Both the carboxylic acid and ester groups create significant permanent dipoles in the MMG molecule.

-

London Dispersion Forces (LDF): Weak, transient forces that exist in all molecules, arising from temporary fluctuations in electron density. The C₃H₆ alkyl backbone of MMG interacts primarily through LDF.

The following diagram illustrates how Monomethyl Glutarate interacts with different classes of solvents.

Caption: Intermolecular forces between Monomethyl Glutarate and solvent classes.

Qualitative Solubility Profile

Precise, quantitative solubility data for monomethyl glutarate is not widely available across a broad range of solvents in peer-reviewed literature. The majority of available information comes from supplier safety data sheets, which provide qualitative assessments.

| Solvent Class | Example Solvent(s) | Observed/Expected Solubility | Primary Driving Forces | Source(s) |

| Aqueous | Water | Slightly Soluble | Hydrogen Bonding, Dipole-Dipole | [1][2] |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Hydrogen Bonding, Dipole-Dipole | [1][4] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-Dipole, H-Bond Accepting | [4][5] |

| Halogenated | Chloroform | Slightly Soluble | Dipole-Dipole | [2] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble / Insoluble | London Dispersion Forces | [5] |

Causality and Field-Proven Insights:

-

Water (Slightly Soluble): The term "slightly soluble" reflects MMG's conflicting nature.[1][2] The polar carboxylic acid and ester groups can form hydrogen bonds with water, promoting solubility. However, the three-carbon aliphatic chain and the methyl group introduce significant nonpolar character, which disrupts the highly structured hydrogen-bonding network of water, leading to an unfavorable entropy cost and thus limiting overall solubility. As noted previously, increasing the pH of an aqueous solution to >5-6 will deprotonate the carboxylic acid, forming the highly polar carboxylate salt and dramatically increasing water solubility.

-

Polar Protic Solvents (e.g., Methanol): In solvents like methanol, MMG is expected to be more soluble than in water. Methanol can act as both a hydrogen bond donor and acceptor, readily interacting with both the acid and ester functionalities of MMG. Furthermore, the methyl group of methanol creates a less structured, more hydrocarbon-like environment compared to water, better accommodating the nonpolar backbone of MMG. While some sources describe it as only "slightly soluble" in methanol, this is likely context-dependent and higher than its solubility in water.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is anticipated in these solvents. Acetone and ethyl acetate cannot donate hydrogen bonds but are excellent acceptors and have strong permanent dipoles. They readily solvate the polar ester and acid groups of MMG via dipole-dipole interactions and by accepting hydrogen bonds from the -COOH group. Their moderate polarity also accommodates the alkyl chain well. Studies on mixtures of dicarboxylic acids show that acetone and ethyl acetate are effective solvents.[5]

-

Nonpolar Solvents (e.g., Hexane): Very low solubility is expected. Hexane interacts solely through weak London Dispersion Forces. While these forces exist between hexane and the alkyl portion of MMG, they are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions that hold MMG molecules together. A significant energy penalty is required to break the strong solute-solute interactions without the formation of favorable solute-solvent interactions, resulting in poor solubility.

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable, quantitative data, a standardized protocol is essential. The "shake-flask" static equilibrium method is the gold standard for determining thermodynamic solubility.[6][7] The following protocol is a self-validating system designed to produce accurate and reproducible results for monomethyl glutarate.

Objective: To determine the equilibrium solubility of monomethyl glutarate in a given solvent at a specified temperature (e.g., 25 °C).

Methodology: Static Equilibrium (Shake-Flask) Method followed by quantification via Gas Chromatography with Flame Ionization Detection (GC-FID).

Caption: Workflow for determining the equilibrium solubility of Monomethyl Glutarate.

Step-by-Step Protocol:

-

Preparation and Saturation:

-

To a series of replicate glass vials (e.g., 4 mL screw-cap vials with PTFE-lined septa), add a known volume of the desired solvent (e.g., 2.0 mL).

-

Add an excess amount of monomethyl glutarate to each vial. "Excess" is critical; a visible amount of undissolved liquid MMG must remain at the bottom of the vial after equilibrium is reached. This ensures the solution is saturated.

-

Causality: The presence of a solid or separate liquid phase of the solute is required to achieve a true thermodynamic equilibrium between the dissolved and undissolved states.[8]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an incubator shaker or on a rotator in a temperature-controlled chamber set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a predetermined period. For a new system, this period must be empirically determined. A typical starting point is 48-72 hours.

-

Self-Validation: To ensure equilibrium has been reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant increase in concentration.[6]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand briefly at the same constant temperature.

-

To ensure complete separation of the undissolved MMG from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Causality: Filtration is an alternative but can lead to errors from adsorption of the solute onto the filter membrane or temperature fluctuations. Centrifugation is often a more reliable method for separating a liquid solute phase.

-

-

Sampling and Dilution:

-

Carefully open the vial, taking care not to disturb the undissolved MMG pellet.

-

Using a calibrated pipette, withdraw a precise aliquot of the clear supernatant (the saturated solution). For example, withdraw 100 µL.

-

Immediately transfer this aliquot into a pre-weighed volumetric flask containing a suitable solvent and an internal standard (e.g., dimethyl succinate) for GC analysis. Dilute to the mark to achieve a concentration within the calibrated range of the GC method.

-

Causality: An internal standard is crucial for accurate quantification as it corrects for variations in injection volume and detector response.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of calibration standards of MMG with a constant concentration of the internal standard.

-

Analyze the prepared samples and calibration standards using a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column like a DB-5 or equivalent).

-

Generate a calibration curve by plotting the ratio of the MMG peak area to the internal standard peak area against the concentration of MMG.

-

Calculate the concentration of MMG in the saturated solution from the calibration curve and the dilution factor. The final solubility can be expressed in units such as g/L or mol/L.

-

Conclusion

Monomethyl glutarate exhibits a nuanced solubility profile governed by its bifunctional chemical nature. Its "slight" solubility in water is a consequence of the balance between the hydrophilic carboxylic acid/ester moieties and the hydrophobic alkyl backbone. This aqueous solubility is highly pH-dependent. In organic solvents, its behavior aligns well with the principles of intermolecular forces, showing a preference for polar aprotic and polar protic solvents that can effectively solvate its functional groups. The lack of extensive, publicly available quantitative data underscores the importance of employing robust, validated experimental methods, such as the shake-flask protocol detailed herein, for any critical research or development application. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently predict, understand, and empirically determine the solubility of monomethyl glutarate.

References

-

Solubility equilibrium - Wikipedia. [Link]

-

l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem. [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters - AIP Publishing. [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 2. C5 and C6 Esters - AIP Publishing. [Link]

-

Solubility Data Series - IUPAC. [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters - AIP Publishing. [Link]

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents - ResearchGate. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. [Link]

-

Solubilities of Adipic Acid, Glutaric Acid, and Succinic Acid in Dimethyl Glutarate + Methanol Mixtures: Experimental Measurement and Thermodynamic Modeling - ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

- US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google P

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents - SciSpace. [Link]

-

Describes equilibrium solubility of a drug substance - Biorelevant.com. [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters - ResearchGate. [Link]

-

Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs - Semantic Scholar. [Link]

-

Solubility comparison in ethyl acetate. - ResearchGate. [Link]

-

Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - Scribd. [Link]

-

Highly sensitive analytical method for the accurate determination of 5-methyltetrahydrofolic acid monoglutamate in various volumes of human plasma using isotope dilution ultra-high performance liquid chromatography-mass spectrometry - PubMed. [Link]

-

Glutaric acid, methyl trimethylsilyl ester - Cheméo. [Link]

-

Monomethyl glutarate, TMS derivative - NIST WebBook. [Link]

Sources

- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]

- 2. MONO-METHYL GLUTARATE manufacturers and suppliers in india [chemicalbook.com]

- 3. Monomethyl Glutarate | 1501-27-5 | TCI AMERICA [tcichemicals.com]

- 4. l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 6. researchgate.net [researchgate.net]

- 7. biorelevant.com [biorelevant.com]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

Biological Significance of 5-Methoxy-5-oxopentanoate in Human Metabolism: A Technical Guide

Executive Summary

In the landscape of clinical metabolomics, the identification of trace endogenous metabolites often provides the missing mechanistic link in understanding complex systemic diseases. 5-Methoxy-5-oxopentanoate (also known as monomethyl glutarate or 5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester that functions as a critical human urinary metabolite [1]. Historically viewed as a mere byproduct of catabolism, recent high-resolution mass spectrometry (HRMS) studies have elevated its status to a significant biomarker for mitochondrial dysfunction and dysregulated branched-chain amino acid (BCAA) metabolism [3].

This technical guide dissects the biochemical origins of 5-Methoxy-5-oxopentanoate (5-MOP), its clinical relevance in metabolic disorders and ocular pathologies, and provides a field-proven, self-validating analytical workflow for its quantification in human biofluids.

Metabolic Origins and Mechanistic Pathways

To understand the biological significance of 5-MOP, we must trace its origins through the lens of mitochondrial energy metabolism.

Normally, branched-chain amino acids (leucine, isoleucine, and valine) undergo transamination and oxidative decarboxylation to form acyl-CoA derivatives, which subsequently enter the Tricarboxylic Acid (TCA) cycle to generate ATP. However, during inborn errors of metabolism or acquired mitochondrial impairment, the flux of these intermediates is severely bottlenecked.

The Metabolic Shunt: When mitochondrial enzymes (such as glutarate-CoA dehydrogenase) are compromised, glutaric acid and its derivatives accumulate in the mitochondrial matrix and spill over into the cytosol. To mitigate the cellular toxicity and osmotic stress of accumulating dicarboxylic acids, the biological system employs a detoxification shunt: the methylation of glutaric acid. This reaction yields 5-Methoxy-5-oxopentanoate, increasing the lipophilicity of the molecule and facilitating its clearance into the urine [1].

Metabolic shunt pathway illustrating the endogenous formation of 5-Methoxy-5-oxopentanoate.

Clinical Significance in Drug Development and Diagnostics

The detection of 5-MOP is no longer confined to rare genetic screenings; it has expanded into broader diagnostic applications.

Indicator of Mitochondrial Impairment

5-MOP is synthesized as a direct consequence of inborn errors of metabolism characterized by impaired mitochondrial function [3]. In drug development, monitoring 5-MOP levels in urine or plasma serves as a non-invasive pharmacodynamic biomarker to assess mitochondrial toxicity during preclinical safety evaluations of novel therapeutics.

Primary Open Angle Glaucoma (POAG)

Recent multi-omics profiling has revealed that 5-MOP is produced as a side reaction from deregulated BCAA metabolism in patients with Primary Open Angle Glaucoma (POAG) [3]. The accumulation of this metabolite correlates with increased osmotic and oxidative stress, leading to the apoptosis of retinal ganglion cells. For researchers developing neuroprotective agents for glaucoma, 5-MOP provides a quantifiable endpoint to measure the restoration of metabolic homeostasis.

Physicochemical Data for Analytical Targeting

Before designing an extraction and detection protocol, an application scientist must analyze the molecule's physical properties. The dual nature of 5-MOP—a highly polar carboxylic acid moiety juxtaposed with a lipophilic methyl ester—dictates our chromatographic strategy.

Table 1: Quantitative and Physicochemical Properties of 5-Methoxy-5-oxopentanoate

| Property | Value | Analytical Causality & Relevance |

| IUPAC Name | 5-methoxy-5-oxopentanoic acid | Standard nomenclature for MS libraries [4]. |

| Molecular Formula | C6H10O4 | Defines the isotopic envelope for HRMS [1]. |

| Monoisotopic Mass | 146.0579 Da | Target exact mass for ESI- negative mode [4]. |

| pKa (Strongest Acidic) | 4.22 | Requires mobile phase pH < 3.0 to suppress ionization [4]. |

| LogP | 0.30 | High polarity; risks poor retention on standard C18 columns [2]. |

| Water Solubility | 57.6 g/L | Highly soluble in aqueous biofluids, requiring minimal organic extraction [4]. |

Experimental Protocol: LC-MS/MS Quantification in Human Urine

As an application scientist, I design protocols as self-validating systems. Every step below includes the action and the causality (the "why"), ensuring high-fidelity data recovery.

Phase 1: Sample Preparation (Urine)

-

Centrifugation: Centrifuge 500 µL of human urine at 14,000 x g for 10 minutes at 4°C.

-

Causality: Removes cellular debris and insoluble salts that can clog the UHPLC system and cause pressure spikes.

-

-

Dilution and Acidification: Transfer 50 µL of the supernatant to an autosampler vial. Add 450 µL of 0.1% Formic Acid in LC-MS grade water (1:10 dilution).

-

Causality: Direct injection of urine causes severe matrix effects (ion suppression). Dilution mitigates this. Pre-acidifying the sample ensures the analyte is in its neutral state prior to column loading.

-

Phase 2: Chromatographic Separation

Standard C18 columns often fail to retain highly polar organic acids. We utilize a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1) [2].

-

Column Setup: Install a Newcrom R1 (or equivalent polar-embedded C18) column, 3 µm particle size, maintained at 35°C.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The pKa of 5-MOP is 4.22. Using 0.1% formic acid drops the mobile phase pH to ~2.7. This suppresses the ionization of the carboxylate group, rendering the molecule sufficiently hydrophobic to interact with the stationary phase [2]. Phosphoric acid is avoided as it is incompatible with Mass Spectrometry [2].

-

-

Gradient: Run a linear gradient from 5% B to 40% B over 8 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)

-

Ionization Mode: Electrospray Ionization Negative (ESI-).

-

Causality: The free carboxylic acid readily deprotonates in the ESI source, providing a vastly superior signal-to-noise ratio compared to positive ion mode.

-

-

MRM Transitions: Monitor the precursor ion

at m/z 145.05. Optimize collision energy (CE) to monitor the primary product ion (typically m/z 113.0, representing the loss of methanol from the ester group).

Conclusion

5-Methoxy-5-oxopentanoate represents a vital intersection between analytical chemistry and systems biology. By understanding its origin as a metabolic shunt for deregulated BCAA and mitochondrial pathways, researchers can leverage this molecule as a powerful biomarker. Utilizing the optimized, pH-controlled LC-MS/MS methodologies outlined in this guide ensures robust, reproducible quantification, empowering the next generation of diagnostic and therapeutic breakthroughs in metabolic and ocular diseases.

References

- PubChem - Monomethyl glutarate | C6H10O4 | CID 73917. National Center for Biotechnology Information.

- SIELC Technologies - 5-Methoxy-5-oxopentanoic acid HPLC Application. SIELC Technologies.

- National Institutes of Health (PMC) - Elevated dimethylarginine, ATP, cytokines, metabolic remodeling involving tryptophan metabolism and potential microglial inflammation characterize primary open angle glaucoma.

- FooDB - Showing Compound Monomethyl glutaric acid (FDB022284). The Food Component Database.

Methodological & Application

Application Note: High-Fidelity Synthesis of Monomethyl Glutarate from Glutaric Anhydride

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Polymer Scientists, and Process Development Professionals

Introduction & Mechanistic Rationale

Monomethyl glutarate (MMG) is a highly versatile C5-dicarboxylic acid monoester. It serves as a critical building block in the synthesis of active pharmaceutical ingredients, such as ezetimibe analogs[1], and acts as a primary precursor for 2-oxazoline monomers used in advanced polymer frameworks[2].

The synthesis of MMG is achieved through the desymmetrization of glutaric anhydride via nucleophilic acyl substitution (alcoholysis). While seemingly straightforward, the reaction presents a significant chemoselectivity challenge: preventing the over-esterification of the product into dimethyl glutarate (the diester byproduct).

The Mechanistic Divide:

-

Acidic/Thermal Conditions: Relying on thermal energy or Brønsted acid catalysis with excess methanol often leads to a secondary Fischer esterification of the newly formed carboxylic acid. This mass-action-driven process inevitably yields a mixture of mono- and diesters.

-

Base Catalysis (The Kinetically Controlled Approach): Employing a base catalyst, such as sodium methoxide (NaOMe), fundamentally alters the reaction pathway. The methoxide anion acts as a potent nucleophile, rapidly opening the anhydride ring at low temperatures. Crucially, the resulting leaving group is a sodium carboxylate salt. This salt is electronically deactivated and sterically hindered, acting as a self-protecting group that is completely inert to further nucleophilic attack by methanol[3].

Comparative Methodological Data

To assist in selecting the appropriate synthetic route, the quantitative data for the two primary methodologies are summarized below.

| Parameter | Protocol A: Thermal Solvolysis | Protocol B: Base-Catalyzed Ring Opening |

| Catalyst | None | Sodium Methoxide (NaOMe) |

| Solvent System | Neat Methanol | Dichloromethane (DCM) / Methanol |

| Temperature | 65°C (Reflux) | 0°C to 25°C |

| Reaction Time | 2 - 5 hours | 1.5 hours |

| Typical Yield | 70% - 85% | >97% |

| Purity Profile | Moderate (Trace Diester contamination) | Excellent (>99% Monoester) |

| Primary Use Case | Bulk synthesis, reagent-light workflows | High-purity pharmaceutical intermediates |

Experimental Protocols

Protocol A: Uncatalyzed Thermal Solvolysis (Reflux Method)

This protocol is ideal for rapid, reagent-light synthesis where absolute purity is not critical, or where subsequent vacuum distillation is planned[1].

-

Equipment Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: Add 11.4 g (100 mmol) of glutaric anhydride to the flask.

-

Solvent Addition: Add exactly 4.8 mL (120 mmol, 1.2 equiv) of anhydrous methanol.

-

Causality: Strict limitation of the methanol equivalent is critical. Using a vast solvent-level excess of methanol drives the equilibrium toward the undesired dimethyl glutarate byproduct.

-

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 65°C) using an oil bath. Maintain reflux for 2 to 5 hours.

-

Causality: In the absence of a catalyst, sustained thermal energy is required to overcome the activation energy barrier for the nucleophilic attack on the stable anhydride ring.

-

-

Reaction Monitoring: Monitor the consumption of glutaric anhydride via TLC (Hexane:EtOAc 1:1, visualized with iodine vapor).

-

Workup: Once complete, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove unreacted methanol under reduced pressure (40°C, 50 mbar).

-

Purification: The crude yellow oil can be used directly for subsequent acyl chloride formation[4], or purified via vacuum distillation to yield pure monomethyl glutarate.

Protocol B: Kinetically Controlled Base-Catalyzed Ring Opening

This protocol utilizes sodium methoxide to achieve near-quantitative yields and exceptional purity, bypassing the need for distillation[3].

-

Catalyst Preparation: In a 250 mL round-bottom flask, add 0.27 g (5 mmol, 0.05 equiv) of sodium methoxide. Suspend this in 50 mL of anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

-

Substrate Preparation: In a separate pressure-equalizing addition funnel, dissolve 11.4 g (100 mmol) of glutaric anhydride in 50 mL of anhydrous DCM.

-

Controlled Addition: Add the glutaric anhydride solution dropwise to the methoxide suspension over 30 minutes.

-

Causality: Dropwise addition at 0°C ensures that the local concentration of the anhydride remains low, preventing an exothermic runaway and kinetically favoring mono-ring opening over secondary side reactions[3].

-

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 1 hour.

-

Acidic Quench (Critical Step): Cool the mixture back to 0°C. Slowly add a 10% aqueous HCl solution dropwise until the pH of the aqueous phase reaches exactly 2.0 to 2.5.

-